Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3. It is known for its structural complexity, featuring a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a phenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Biochemical Analysis
Biochemical Properties
It is known to be a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of protein degradation pathways.
Cellular Effects
Given its role in PROTAC development, it may influence cell function by modulating protein levels within the cell .
Molecular Mechanism
The molecular mechanism of Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is not well-defined. As a component of PROTACs, it may facilitate the binding of these molecules to target proteins, leading to their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-phenylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-phenylpiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-hydroxy-4-phenylpiperidine-1-methanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-hydroxypiperidine
- tert-Butyl 4-phenylpiperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a phenyl group on the piperidine ring allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-9-16(19,10-12-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWQGUWSIBXMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459554 | |
Record name | TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172734-33-7 | |
Record name | TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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